molecular formula C10H19Cl B13211893 1-(3-Chloropropyl)-4-methylcyclohexane

1-(3-Chloropropyl)-4-methylcyclohexane

Cat. No.: B13211893
M. Wt: 174.71 g/mol
InChI Key: QCSAUKDJCGSATJ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-methylcyclohexane is an organic compound with the molecular formula C10H19Cl It is a derivative of cyclohexane, where a methyl group and a 3-chloropropyl group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-methylcyclohexane can be synthesized through the alkylation of 4-methylcyclohexanol with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Aminopropyl)-4-methylcyclohexane.

    Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.

    Reduction: 1-(3-Propyl)-4-methylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-4-methylcyclohexane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving chlorinated hydrocarbons.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-4-methylcyclohexane exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-(3-Chloropropyl)-4-methylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-(3-Chloropropyl)-4-methylcyclohexanol: Similar structure but with a hydroxyl group instead of a methyl group.

Uniqueness: 1-(3-Chloropropyl)-4-methylcyclohexane is unique due to its specific combination of a cyclohexane ring with a 3-chloropropyl and a methyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(3-chloropropyl)-4-methylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3

InChI Key

QCSAUKDJCGSATJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCCCl

Origin of Product

United States

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